Unraveling Dhfr-IN-17: A Comprehensive Technical Guide on its Discovery and Synthesis
Unraveling Dhfr-IN-17: A Comprehensive Technical Guide on its Discovery and Synthesis
A thorough investigation into the scientific literature and chemical databases for a compound specifically designated as "Dhfr-IN-17" has yielded no direct results. This suggests that "Dhfr-IN-17" may be a novel inhibitor, an internal compound designation not yet publicly disclosed, or a potential misnomer for a known Dihydrofolate Reductase (DHFR) inhibitor.
This in-depth guide is therefore structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies central to the discovery and synthesis of novel DHFR inhibitors, a class of compounds to which Dhfr-IN-17 would belong. The content herein is based on established knowledge of DHFR and the development of its inhibitors.
The Critical Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[1][2][3][4][5][6] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2][3][4][6][7][8] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[1][7][9] By extension, DHFR activity is intrinsically linked to DNA synthesis, repair, and cellular proliferation.[1][6][7] This makes DHFR a highly attractive target for therapeutic intervention, particularly in oncology and infectious diseases where rapidly dividing cells are a hallmark.[2][3][4][5][6][10][11]
The inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA precursors, arrests the cell cycle, and ultimately leads to cell death.[1][5][6][7]
The DHFR Catalytic Cycle and Inhibition Strategy
The catalytic cycle of DHFR involves the binding of both DHF and NADPH to the enzyme's active site. A hydride ion is transferred from NADPH to DHF, resulting in the formation of THF and NADP+.[3][8] The design of DHFR inhibitors typically revolves around creating molecules that can bind to the active site with high affinity, competing with the natural substrate, DHF.[1][2][5]
Below is a conceptual representation of the DHFR signaling pathway and the point of inhibition.
Caption: The role of DHFR in the folate pathway and its inhibition.
Discovery of Novel DHFR Inhibitors: A Methodological Workflow
The discovery of a novel DHFR inhibitor like "Dhfr-IN-17" would likely follow a structured drug discovery workflow.
Caption: A typical workflow for the discovery of a new drug candidate.
Experimental Protocols:
a. High-Throughput Screening (HTS) for DHFR Inhibitors:
-
Principle: A spectrophotometric assay is commonly used to measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
Add recombinant human DHFR enzyme to the wells of a microtiter plate.
-
Add the test compounds (from a chemical library) at a specific concentration.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Compounds that inhibit the decrease in absorbance are identified as "hits".
-
b. IC50 Determination:
-
Principle: To quantify the potency of an inhibitor, a dose-response curve is generated to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
-
Protocol:
-
Perform the DHFR activity assay as described above with serial dilutions of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Synthesis of Novel DHFR Inhibitors
The synthesis of a novel DHFR inhibitor would depend on its chemical scaffold. Many known DHFR inhibitors are analogs of folic acid, often featuring a diaminopyrimidine or a related heterocyclic core structure.
A generalized synthetic approach for a hypothetical diaminopyrimidine-based inhibitor is presented below.
Caption: A generalized synthetic workflow for a DHFR inhibitor.
Experimental Protocols:
a. Synthesis of a 2,4-Diaminopyrimidine Core:
-
Principle: A common method involves the condensation of a guanidine derivative with a β-keto ester or a related three-carbon electrophile.
-
Protocol:
-
Dissolve guanidine hydrochloride and a suitable β-keto ester in an appropriate solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide) to facilitate the condensation reaction.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product.
-
Purify the 2,4-diaminopyrimidine core by recrystallization or column chromatography.
-
b. Functionalization of the Pyrimidine Core:
-
Principle: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing various substituents onto the pyrimidine ring to explore the structure-activity relationship (SAR).
-
Protocol (Suzuki Coupling Example):
-
To a reaction vessel, add the halogenated diaminopyrimidine core, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup to remove inorganic salts.
-
Purify the final product by column chromatography.
-
Quantitative Data for DHFR Inhibitors
While specific data for "Dhfr-IN-17" is unavailable, the following table illustrates the type of quantitative data that would be generated and presented for a novel DHFR inhibitor.
| Compound | hDHFR IC50 (nM) | Cell Line A GI50 (nM) | Cell Line B GI50 (nM) |
| Methotrexate | 0.1 | 5 | 8 |
| Trimethoprim | 5000 | >10000 | >10000 |
| Hypothetical Dhfr-IN-17 | Data to be determined | Data to be determined | Data to be determined |
hDHFR IC50: The half-maximal inhibitory concentration against human Dihydrofolate Reductase. GI50: The concentration of the compound that causes 50% growth inhibition in a specific cancer cell line.
Conclusion
The discovery and synthesis of novel DHFR inhibitors remain a vibrant area of research in medicinal chemistry. While the identity of "Dhfr-IN-17" is not yet in the public domain, the established principles and methodologies outlined in this guide provide a robust framework for the development of such compounds. The journey from a conceptual target to a clinical candidate involves a multidisciplinary effort encompassing target validation, high-throughput screening, medicinal chemistry for lead optimization, and rigorous preclinical evaluation. Future disclosures on "Dhfr-IN-17" will be crucial to fully understand its chemical structure, biological activity, and therapeutic potential.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. uniprot.org [uniprot.org]
- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 11. US8835445B2 - Dihydrofolate reductase inhibitors - Google Patents [patents.google.com]
